molecular formula C4H2N2O5 B1621004 1,2,5-Oxadiazole-3,4-dicarboxylic acid CAS No. 48113-77-5

1,2,5-Oxadiazole-3,4-dicarboxylic acid

Cat. No. B1621004
CAS RN: 48113-77-5
M. Wt: 158.07 g/mol
InChI Key: DVGGYXXTNYZERM-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3,4-dicarboxylic acid is a chemical compound with the molecular formula C4H2N2O5 . It has an average mass of 158.069 Da and a monoisotopic mass of 157.996368 Da .


Molecular Structure Analysis

The molecular structure of 1,2,5-Oxadiazole-3,4-dicarboxylic acid consists of a five-membered aromatic ring with two nitrogen atoms and one oxygen atom . The detailed structure can be found in various chemical databases .

Scientific Research Applications

Synthesis and Characterization

1,2,5-Oxadiazole derivatives have been the subject of extensive research due to their potential applications in various fields. For instance, the transformation of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles demonstrates the chemical versatility of these compounds (Potkin et al., 2012). Furthermore, rapid and efficient synthesis methods using polymer-supported reagents under microwave heating have been developed for 1,2,4-oxadiazoles, indicating the ease of generating various oxadiazole derivatives (Wang et al., 2005).

Biological Activity

Oxadiazoles are recognized for their potential biological activity. A study on hydroxy-1,2,5-oxadiazolyl compounds, analogues of gamma-aminobutyric acid (GABA), showed these compounds to be partial agonists at GABA receptors, highlighting the bioisosteric properties of the oxadiazole ring (Lolli et al., 2006). Additionally, the synthesis of novel 1,3,4-oxadiazole derivatives from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid and their subsequent biological activity evaluation underline the significance of oxadiazoles in medicinal chemistry (Rao et al., 2019).

Pharmaceutical and Material Chemistry

The 1,2,4-oxadiazole motif is a popular building block in pharmaceutical research due to its structural diversity and potential for high yields in synthesis processes (Tarasenko et al., 2017). The creation of a library of synthesizable drug-like 3,5-disubstituted 1,2,4-oxadiazoles further demonstrates the compound's applicability in drug discovery (Tolmachev et al., 2016).

Optoelectronic Applications

The synthesis of symmetrical thiophene-based 2,5-disubstituted 1,3,4-oxadiazoles and their good fluorescent properties highlight the potential use of oxadiazole derivatives in optoelectronics, particularly for OLED applications (Panchamukhi et al., 2011).

properties

IUPAC Name

1,2,5-oxadiazole-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O5/c7-3(8)1-2(4(9)10)6-11-5-1/h(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGGYXXTNYZERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362892
Record name 1,2,5-oxadiazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Oxadiazole-3,4-dicarboxylic acid

CAS RN

48113-77-5
Record name 1,2,5-oxadiazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TN Chmovzh, KS Gaisin, OA Rakitin - Molbank, 2023 - mdpi.com
1,2,5-Chalcogenadiazoles fused with electron-withdrawing heterocycles have been actively investigated for the preparation of organic photovoltaic materials. [1,2,5]Oxadiazolo[3,4-d]…
Number of citations: 0 www.mdpi.com
N Tokura, R Tada, K Yokoyama - Bulletin of the Chemical Society of …, 1961 - journal.csj.jp
An attempted Beckmann rearrangement of 1,2-cyclohexanedione dioxime with thionyl chloride in liquid sulfur dioxide resulted in the formation of cyclohexano [c] 1,2,5-oxadiazole in 70…
Number of citations: 14 www.journal.csj.jp
L Wang, L Zhai, W She, M Wang, J Zhang… - Frontiers in …, 2022 - frontiersin.org
The structural units of amino-/cyano-substituted furazans and furoxans played significant roles in the synthesis of nitrogen-rich energetic compounds. This account focused on the …
Number of citations: 4 www.frontiersin.org
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the five- membered heterocyclic compounds with three hetero-atoms in the ring and their preparation. Triazoles are one of the heterocyclic …
Number of citations: 6 www.sciencedirect.com
X Wan, A Eguchi, Y Fujita, L Ma, X Wang, Y Yang… - …, 2022 - Elsevier
Depression is a high risk for osteoporosis, suggesting an association between depression and low bone mineral density (BMD). We reported that the novel antidepressant (R)-ketamine …
Number of citations: 29 www.sciencedirect.com

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